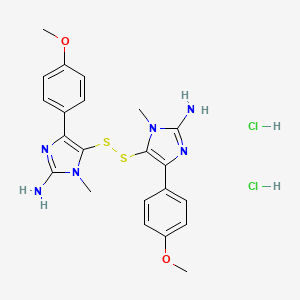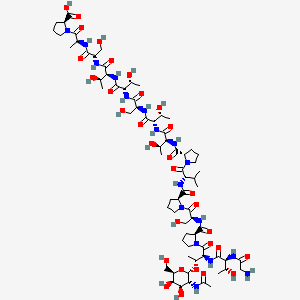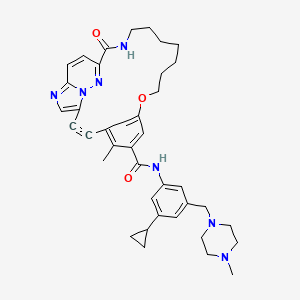
Trk-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-24 is a selective inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKC, and mutant forms TRKA G595R, TRKA G667C, and TRKA F589L. It has shown significant antitumor activity in various xenograft models and inhibits the proliferation of Ba/F3 cells expressing single mutants .
Preparation Methods
The synthetic routes and reaction conditions for Trk-IN-24 involve multiple steps, including the use of specific reagents and catalysts. detailed industrial production methods are proprietary and not publicly disclosed. Generally, the synthesis involves the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity .
Chemical Reactions Analysis
Trk-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and efficacy.
Substitution: Common reagents and conditions for substitution reactions include the use of halides and nucleophiles under controlled temperatures and pH levels. .
Scientific Research Applications
Trk-IN-24 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of TRK receptors and their role in various biochemical pathways.
Biology: this compound is utilized to investigate the biological functions of TRK receptors in cellular processes.
Medicine: The compound has shown promise in preclinical studies for its antitumor activity, making it a potential candidate for cancer therapy.
Industry: This compound is used in the development of new therapeutic agents targeting TRK receptors .
Mechanism of Action
Trk-IN-24 functions by inhibiting the activity of TRK receptors. It binds to the ATP-binding site of the receptor, preventing the interaction with neurotrophins and subsequent receptor activation. This inhibition leads to the induction of cellular apoptosis and the suppression of tumor cell proliferation. The major molecular targets include TRKA, TRKC, and their mutant forms, with downstream pathways involving mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ .
Comparison with Similar Compounds
Trk-IN-24 is compared with other TRK inhibitors such as:
Larotrectinib: An oral TRK inhibitor with high specificity and efficacy in treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK, used in treating various solid tumors.
Selitrectinib: A potent and selective inhibitor of TRK receptors with similar applications in cancer therapy.
This compound is unique due to its high selectivity for specific TRK mutants and its demonstrated efficacy in preclinical models .
Properties
Molecular Formula |
C39H45N7O3 |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
N-[3-cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-methyl-18-oxo-9-oxa-17,23,25,26-tetrazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |
InChI |
InChI=1S/C39H45N7O3/c1-27-30-10-11-33-25-41-37-13-12-36(43-46(33)37)39(48)40-14-6-4-3-5-7-19-49-34(23-30)24-35(27)38(47)42-32-21-28(20-31(22-32)29-8-9-29)26-45-17-15-44(2)16-18-45/h12-13,20-25,29H,3-9,14-19,26H2,1-2H3,(H,40,48)(H,42,47) |
InChI Key |
YOBIWCLAYQWPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C1C(=O)NC3=CC(=CC(=C3)C4CC4)CN5CCN(CC5)C)OCCCCCCCNC(=O)C6=NN7C(=NC=C7C#C2)C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



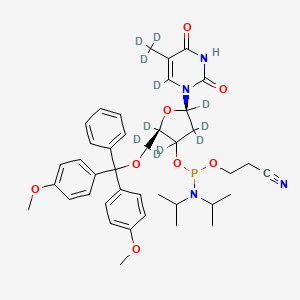
![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
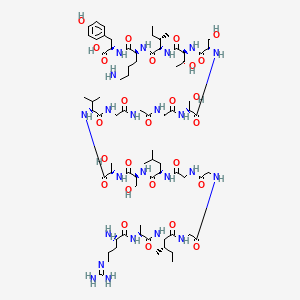
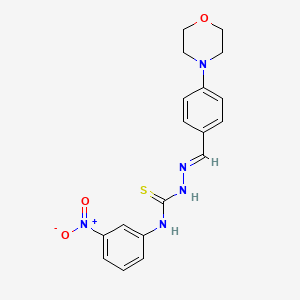

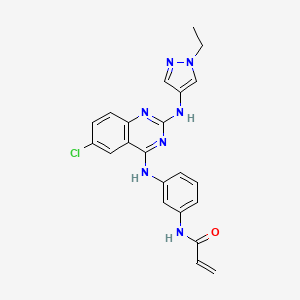
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
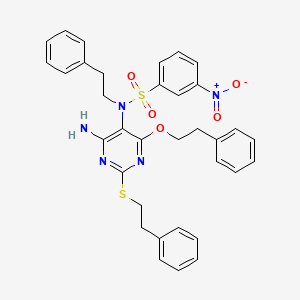
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
